3-Bromopentafluoropropene
Overview
Description
3-Bromopentafluoropropene is an organofluorine compound with the molecular formula C3BrF5. It is characterized by the presence of both bromine and fluorine atoms, making it a valuable reagent in organic synthesis, particularly in the preparation of fluorinated organic compounds .
Preparation Methods
3-Bromopentafluoropropene can be synthesized through various synthetic routes. One common method involves the reaction of pentafluoroallyl fluorosulfate with a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
3-Bromopentafluoropropene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new carbon-fluorine or carbon-bromine bonds.
Polymerization: It can act as a monomer in polymerization reactions to form high molecular weight polymers.
Common reagents used in these reactions include strong bases like sodium hydroxide, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromopentafluoropropene has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3-Bromopentafluoropropene exerts its effects involves its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms. These atoms can influence the reactivity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or polymer formation in industrial applications .
Comparison with Similar Compounds
3-Bromopentafluoropropene can be compared with other similar compounds such as:
3-Chloropentafluoropropene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodopentafluoropropene: Contains an iodine atom, which can affect its reactivity and use in organic synthesis.
Pentafluoropropene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-bromo-1,1,2,3,3-pentafluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5/c4-3(8,9)1(5)2(6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXNEBFTNEDGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555024 | |
Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-56-1 | |
Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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